molecular formula C16H13N3O B7855006 2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate

2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate

Cat. No.: B7855006
M. Wt: 263.29 g/mol
InChI Key: OOOIYHKDQOYFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. The presence of both benzimidazole and quinoline moieties in its structure imparts unique chemical and physical properties, making it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate typically involves the condensation of quinaldine (2-methylquinoline) with o-phenylenediamine under oxidative conditions. One common method includes the use of elemental sulfur or iodine in dimethyl sulfoxide (DMSO) as the oxidizing agent . The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Another approach involves the reaction of quinaldine with o-phenylenediamine in the presence of carboxylic acids or aldehydes, which act as condensing agents . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the benzimidazole or quinoline rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole and quinoline derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate stands out due to its unique combination of benzimidazole and quinoline moieties, providing a versatile platform for the development of new materials and therapeutic agents. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)quinoline;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3.H2O/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;/h1-10H,(H,18,19);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOIYHKDQOYFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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